molecular formula C23H18ClN3O4 B2650164 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923165-66-6

3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2650164
CAS No.: 923165-66-6
M. Wt: 435.86
InChI Key: DLVIOHPYXGEZGF-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core, a 4-chlorobenzyl group, and a 4-methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrido[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and 2,4-dichloropyrimidine under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound are susceptible to electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest in the study of enzyme kinetics and inhibition.

Medicine

In medicinal chemistry, 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific cancer cell lines.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-1-(2-phenyl-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 3-(4-methylbenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 3-(4-chlorobenzyl)-1-(2-(4-hydroxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the 4-chlorobenzyl and 4-methoxyphenyl groups enhances its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

923165-66-6

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.86

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18ClN3O4/c1-31-18-10-6-16(7-11-18)20(28)14-26-19-3-2-12-25-21(19)22(29)27(23(26)30)13-15-4-8-17(24)9-5-15/h2-12H,13-14H2,1H3

InChI Key

DLVIOHPYXGEZGF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

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